6-Fluoro isatinic anhydride
Description
Significance of Anhydride (B1165640) Functionalities in Contemporary Organic Synthesis
Acid anhydrides are a class of organic compounds characterized by the presence of two acyl groups linked by an oxygen atom. longdom.orgnumberanalytics.com Their importance in organic synthesis stems from their high reactivity, particularly the electrophilicity of the carbonyl carbons, which makes them excellent acylating agents. longdom.org This reactivity allows them to readily participate in nucleophilic acyl substitution reactions with a wide array of nucleophiles, including alcohols, amines, and phenols, to form esters, amides, and other carboxylic acid derivatives. longdom.orgnumberanalytics.comallen.in This versatility makes them indispensable intermediates in the synthesis of numerous valuable compounds. numberanalytics.comfiveable.me
In industrial and laboratory settings, anhydrides are employed in the production of pharmaceuticals, polymers, dyes, and agrochemicals. numberanalytics.comteachy.app A classic example is the use of acetic anhydride in the synthesis of acetylsalicylic acid (aspirin). longdom.orgallen.invedantu.com Furthermore, cyclic anhydrides, formed from dicarboxylic acids, are crucial building blocks in polymer chemistry for manufacturing polyesters and polyamides and are also used in the synthesis of resins and plasticizers. vedantu.comwikipedia.orgyoutube.com The controlled reactivity of anhydrides, being more reactive than carboxylic acids but less so than acid chlorides, offers a balanced approach for many synthetic transformations. fiveable.me Their ability to act as dehydrating agents and their role in Friedel-Crafts acylation further broaden their utility in organic chemistry. numberanalytics.comwikipedia.org
Strategic Integration of Fluorine Atoms in Heterocyclic Systems
The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. numberanalytics.com Due to its small size and high electronegativity, the fluorine atom can induce significant changes in the physicochemical and biological characteristics of a molecule without causing major steric alterations. numberanalytics.comresearchgate.netsci-hub.se
Key effects of introducing fluorine into heterocyclic rings include:
Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that site, thereby increasing the drug's half-life and stability. nih.govtandfonline.com
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which is a critical tool for controlling a molecule's physical properties and bioavailability. researchgate.netnih.gov
Enhanced Binding Affinity : Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a molecule to its biological target. mdpi.com
Increased Lipophilicity : Fluorination can alter a molecule's lipophilicity, which affects its permeability across biological membranes. nih.govtandfonline.com
This strategic use of fluorine has led to the development of numerous successful drugs, including fluoroquinolone antibiotics and the anticancer agent 5-fluorouracil. numberanalytics.com The concept of bioisosterism, where a fluorine atom replaces a hydrogen atom or a hydroxyl group, is a powerful tool in drug design to optimize a lead compound's properties. sci-hub.setandfonline.comu-tokyo.ac.jp
Historical and Current Perspectives on Isatinic Anhydride Chemistry
Isatinic anhydrides, also known as 2H-3,1-benzoxazine-2,4(1H)-diones, are bicyclic heterocyclic compounds derived from isatins or anthranilic acids. wikipedia.orgchemicalbook.comwikipedia.org Historically, the synthesis of isatinic anhydride was achieved through the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org A significant advancement in their synthesis involves the oxidation of isatins. wikipedia.org The Baeyer-Villiger oxidation of isatin (B1672199) using reagents like hydrogen peroxide or chromic anhydride provides a direct route to isatoic anhydride. wikipedia.orgscielo.br More recent methods focus on environmentally friendlier approaches, such as using a urea-hydrogen peroxide complex under ultrasonic irradiation, which offers excellent yields and high purity with reduced reaction times. researchgate.net
Isatinic anhydrides are recognized as valuable intermediates in organic synthesis. google.com Their primary chemical utility lies in their reaction with various nucleophiles. The anhydride ring can be opened by amines, alcohols, and other nucleophiles to generate derivatives of anthranilic acid, such as anthranilamides and anthranilate esters. wikipedia.orgursinus.edu This reactivity makes them crucial precursors for the synthesis of a wide range of other heterocyclic systems, including quinazolinones and benzodiazepines, which are scaffolds for many pharmaceutical drugs. wikipedia.orgscielo.br Current research continues to explore new synthetic methodologies and applications for this class of compounds, particularly for creating libraries of bioactive molecules for drug discovery. google.comursinus.edu
Research Trajectory and Academic Objectives for 6-Fluoro Isatinic Anhydride Studies
The study of this compound, also known as 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is driven by the synergistic benefits of combining the reactive isatoic anhydride core with the strategic placement of a fluorine atom. chemimpex.com Research into this specific compound focuses on its synthesis and its utility as a key building block.
The primary synthesis route reported for this compound involves the oxidation of the corresponding 6-fluoroisatin (B1297172). google.com One documented method involves suspending 6-fluoroisatin in glacial acetic acid with concentrated sulfuric acid, followed by the addition of hydrogen peroxide. google.com This process yields the target compound with high purity and in good yield. google.com
The academic and industrial objectives for studying this compound are centered on its application as a versatile intermediate:
Pharmaceutical Development : It serves as a precursor for novel anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.com The presence of the fluorine atom is intended to enhance the pharmacological profile of the resulting drug candidates.
Organic Synthesis : Chemists utilize it to create complex, fluorinated heterocyclic molecules, enabling the exploration of new chemical space and the development of innovative materials. chemimpex.com
Polymer Chemistry : The compound is used in formulating specialty polymers, where the fluorine atom can impart desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com
The following table summarizes key properties and identifiers for this compound.
Table 1: Properties and Identifiers for this compound
| Property | Value |
|---|---|
| Synonym | 6-Fluoro-1H-benzo[d] allen.inCurrent time information in Bangalore, IN.oxazine-2,4-dione chemimpex.com |
| CAS Number | 134792-45-3 chemimpex.com |
| Molecular Formula | C₈H₄FNO₃ chemimpex.com |
| Molecular Weight | 181.12 g/mol chemimpex.com |
| Appearance | Light brown solid chemimpex.com |
| Melting Point | 253-257 °C (decomposes) chemimpex.com |
| Purity | ≥ 99% (GC) chemimpex.com |
A documented synthesis of 6-Fluoroisatoic anhydride is presented in the table below, highlighting the reactants and conditions.
Table 2: Synthesis of 6-Fluoroisatoic Anhydride
| Reactant 1 | Reactant 2 | Solvent / Catalyst | Conditions | Product | Yield | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 6-Fluoroisatin | Hydrogen Peroxide (30%) | Glacial Acetic Acid / Sulfuric Acid | Not specified | 6-Fluoroisatoic anhydride | 83% | 265-268 (with decomposition) google.com |
Structure
3D Structure
Properties
Molecular Formula |
C18H6F2N2O7 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
(6-fluoro-2,3-dioxoindole-1-carbonyl) 6-fluoro-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C18H6F2N2O7/c19-7-1-3-9-11(5-7)21(15(25)13(9)23)17(27)29-18(28)22-12-6-8(20)2-4-10(12)14(24)16(22)26/h1-6H |
InChI Key |
JIYXFJRYDCIXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=O)C2=O)C(=O)OC(=O)N3C4=C(C=CC(=C4)F)C(=O)C3=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro Isatinic Anhydride
Conventional Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing isatoic anhydrides have historically relied on established chemical transformations. These approaches, while effective, often involve harsh reaction conditions or the use of toxic reagents. researchgate.net
Cyclization Approaches from Fluorinated Anthranilic Acid Precursors
One of the foundational methods for preparing isatoic anhydrides involves the reaction of an anthranilic acid with phosgene (B1210022) or its derivatives, such as ethyl chloroformate. google.comnih.gov This approach, when applied to the synthesis of 6-fluoro isatinic anhydride (B1165640), would necessitate the use of 4-fluoroanthranilic acid as the starting material. The mechanism involves the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of phosgene or its equivalent, followed by an intramolecular cyclization to form the anhydride ring with the elimination of hydrogen chloride. However, a significant drawback of this method is the high toxicity associated with phosgene. researchgate.net
Oxidative Synthesis from 6-Fluoroisatin (B1297172) Derivatives
A common and direct route to 6-fluoro isatinic anhydride is the oxidation of 6-fluoroisatin. scielo.brresearchgate.net This transformation represents a key step in converting the five-membered ring of the isatin (B1672199) scaffold into the six-membered anhydride ring. scielo.br
Various oxidizing agents have been employed for this purpose. Historically, chromium trioxide in glacial acetic acid or acetic anhydride was considered a suitable reagent for the oxidation of N-unsubstituted isatins. google.com However, this method poses significant safety concerns due to the explosive nature of the chromium trioxide mixtures and the toxicity of chromium. google.com
A safer and more practical alternative involves the use of hydrogen peroxide as the oxidant. google.comresearchgate.net The reaction is typically carried out in an acidic medium, such as a carboxylic acid solvent (e.g., acetic acid, formic acid), often with the addition of a catalytic amount of a strong inorganic acid like sulfuric acid to accelerate the reaction. google.com For instance, 6-fluoroisatin can be suspended in glacial acetic acid with concentrated sulfuric acid, followed by the addition of a 30% hydrogen peroxide solution. google.com The reaction proceeds exothermically and can be maintained at a controlled temperature (e.g., 40-45°C). google.com The desired this compound often crystallizes directly from the reaction mixture, allowing for easy isolation. google.com
Another oxidative approach is the Baeyer-Villiger oxidation, which can expand the five-membered ring of an isatin to form an isatoic anhydride. ossila.com This reaction can be carried out using reagents like meta-chloroperoxybenzoic acid (mCPBA). ossila.com
The reaction of 6-fluoroisatin with peroxynitrite (ONOO⁻) also leads to the formation of 4-fluoroanthranilic acid through an oxidative decarbonylation process. rsc.org While this specific reaction yields the corresponding anthranilic acid, it highlights the reactivity of the isatin core towards oxidative cleavage.
| Starting Material | Oxidizing Agent | Solvent/Catalyst | Product | Reference |
| 6-Fluoroisatin | Hydrogen Peroxide | Acetic Acid / Sulfuric Acid | This compound | google.com |
| 5-Fluoroisatin | mCPBA | Not specified | 5-Fluoro isatoic anhydride | ossila.com |
| 6-Fluoroisatin | Peroxynitrite | Not specified | 4-Fluoroanthranilic acid | rsc.org |
Palladium-Catalyzed Carbonylation Strategies for Fluoro-Substituted Anilines
Palladium-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the introduction of carbonyl groups. researchgate.netumn.edu These methods offer an efficient route to various carbonyl-containing compounds with high atom economy. researchgate.net The synthesis of isatoic anhydrides from substituted anilines can be achieved through palladium-catalyzed C-H bond carbonylation. nih.gov
This strategy has been successfully applied to N-alkyl anilines to produce a variety of substituted isatoic anhydrides under mild conditions. nih.gov The reaction demonstrates good tolerance for a range of functional groups. nih.gov While the direct application to 6-fluoroaniline for the synthesis of this compound is not explicitly detailed in the provided results, the general methodology suggests its potential applicability. The mechanism of these reactions often involves the in situ generation of a palladium(0) species which then undergoes oxidative addition, migratory insertion of carbon monoxide, and subsequent reductive elimination to afford the final product. mdpi.com
More recently, an efficient method for synthesizing isatoic anhydride derivatives from 2-iodoanilines and carbon dioxide has been developed, utilizing a palladium-catalyzed reductive carbonylation process. researchgate.net This method also shows excellent functional group compatibility. researchgate.net
Advanced and Sustainable Synthetic Protocols
In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on developing more sustainable methods for chemical synthesis. core.ac.uk
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.ukacs.org Key principles relevant to the synthesis of this compound include:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. mlsu.ac.in
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. mlsu.ac.in
Design for Energy Efficiency: Energy requirements should be minimized, and reactions should ideally be conducted at ambient temperature and pressure. acs.orgmlsu.ac.in
The oxidation of 6-fluoroisatin using urea-hydrogen peroxide complex under ultrasonic irradiation is an example of a greener approach to isatoic anhydrides. researchgate.net This method is environmentally friendly, utilizes a cheap reagent, and significantly reduces reaction times. researchgate.net Similarly, the use of hydrogen peroxide as an oxidant in the synthesis of isatins from α-hydroxy N-arylamides is considered an environmentally friendly method as water is the only byproduct. organic-chemistry.org The development of methods that avoid toxic reagents like phosgene and chromium-based oxidants aligns with the principles of designing safer chemical syntheses. google.comnih.gov
Transition Metal-Free Methodologies for Anhydride Formation
While palladium-catalyzed methods are efficient, the development of transition-metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in the final products and reduce costs.
A notable transition-metal-free approach involves the use of tert-butyl hydroperoxide (TBHP) to promote the oxidative annulation of isatins with arynes. organic-chemistry.org In this process, TBHP is believed to induce a Baeyer-Villiger-type rearrangement of the isatin to an isatoic anhydride intermediate. organic-chemistry.org This protocol is efficient, environmentally benign, and expands the synthetic utility of isatin-based transformations. organic-chemistry.org
Furthermore, research has demonstrated the synthesis of various heterocyclic compounds under metal- and peroxide-free conditions, highlighting a trend towards more sustainable synthetic strategies. nih.gov The synthesis of quinolines, for which isatoic anhydrides are precursors, has also seen the development of numerous transition-metal-free methods. nih.govsemanticscholar.orgmdpi.com
Visible-Light Mediated Synthetic Approaches
The application of visible-light photoredox catalysis represents a burgeoning field in organic synthesis, prized for its environmentally friendly and mild reaction conditions. researchgate.net While direct synthesis of this compound using this method is not extensively documented, related transformations involving the isatoic anhydride core suggest potential pathways.
A notable example is the visible-light-mediated synthesis of tryptanthrin (B1681603) derivatives, which can be achieved through the cross-condensation of isatin and isatoic anhydride. rsc.orgresearchgate.net In these processes, an organic dye, such as Rose Bengal, acts as a photocatalyst. rsc.orgresearchgate.net Irradiation with a simple fluorescent light bulb can initiate an energy transfer process, promoting the reaction under transition-metal-free conditions. rsc.org This approach highlights the possibility of activating the isatoic anhydride core structure photochemically.
Furthermore, visible-light-induced strategies have been successfully employed for the synthesis of other complex heterocyclic systems. researchgate.net These reactions often proceed through radical mechanisms, initiated by the photocatalyst upon light absorption. beilstein-journals.org Given the reactivity of the isatin-like precursors, it is conceivable that a visible-light-mediated approach could be developed for the oxidative cleavage of a 6-fluoro-isatin derivative to yield this compound, potentially offering a greener alternative to traditional oxidation methods. The development of such a method would align with the growing interest in sustainable chemical manufacturing. rsc.org
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers significant potential for the production of complex molecules like this compound. biorxiv.orgmdpi.com Enzymes are known for their high stereoselectivity and regioselectivity, often operating under mild, aqueous conditions. biorxiv.org
A pertinent example is the condensation of isatoic anhydride with proline, which can be catalyzed by the enzyme catalase to form a pyrrolo prepchem.comsigmaaldrich.com benzodiazepine (B76468) ring system. scielo.br This demonstrates that the isatoic anhydride scaffold is a viable substrate for enzymatic transformations. The prospect of using a similar enzymatic approach for this compound is promising, although the effect of the fluorine substituent on enzyme activity and substrate binding would need to be investigated.
Research into the chemoenzymatic synthesis of other fluorinated compounds provides further encouragement. nih.gov For instance, enzymes have been used in the synthesis of α-fluoro β-hydroxy carboxylic esters and fluorinated polyketides, indicating that various enzyme classes can tolerate and process organofluorine substrates. nih.govnih.gov This suggests that enzymes like hydrolases or oxidases could potentially be engineered or screened to facilitate the synthesis or modification of this compound. escholarship.org
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. The interplay between catalysts, reagents, solvents, and temperature is critical in achieving an efficient synthesis.
Influence of Catalytic Systems and Reagent Equivalents
The synthesis of isatoic anhydrides often involves the oxidation of corresponding isatins. The choice of catalytic system and the stoichiometry of the reagents are crucial for driving the reaction to completion while minimizing side products. A common method for preparing substituted isatoic anhydrides is the oxidation of an isatin derivative with hydrogen peroxide in an acidic medium. google.com
In a patented procedure for 6-fluoroisatoic anhydride, 6-fluoroisatin is oxidized using a 30% hydrogen peroxide solution in the presence of concentrated sulfuric acid, which acts as the catalyst. google.com The reaction yields 6-fluoroisatoic anhydride with a reported yield of 83%. google.com A similar process is used for 6-chloro-5-fluoro-isatoic acid anhydride, where 4-chloro-5-fluoro-isatin is treated with hydrogen peroxide in acetic acid with a sulfuric acid catalyst. prepchem.com In this case, a slight excess of hydrogen peroxide (approximately 1.1 equivalents relative to the isatin) is used. prepchem.com These examples underscore the role of a strong acid catalyst in facilitating the Baeyer-Villiger type oxidation of the α-keto-amide moiety in the isatin ring.
Below is an interactive data table summarizing the components used in related syntheses.
| Product | Starting Material | Oxidant | Catalyst | Reported Yield | Reference |
| 6-Fluoroisatoic anhydride | 6-Fluoroisatin | Hydrogen Peroxide (30%) | Sulfuric Acid | 83% | google.com |
| 6-Chloro-5-fluoro-isatoic acid anhydride | 4-Chloro-5-fluoro-isatin | Hydrogen Peroxide (30%) | Sulfuric Acid | Not specified | prepchem.com |
Note: The table reflects data from patent literature for the synthesis of fluorinated isatoic anhydrides.
Solvent Selection and Temperature Regimen Effects
Solvent choice and temperature control are critical parameters that significantly impact reaction rate, selectivity, and product isolation. For the oxidation of substituted isatins to isatoic anhydrides, glacial acetic acid is a commonly employed solvent. prepchem.comgoogle.com It serves as a good medium for the reactants and is stable under the strong oxidizing conditions.
Temperature control is essential to manage the exothermic nature of the oxidation reaction and to prevent decomposition of the product. In the synthesis of 6-fluoroisatoic anhydride, the reaction is initiated at 30 °C, and the temperature is carefully maintained to not exceed 50 °C. google.com For the synthesis of 6-chloro-5-fluoro-isatoic acid anhydride, the reaction mixture is heated to 70 °C for 2.5 hours. prepchem.com Following the reaction, the mixture is cooled significantly (to room temperature or 10 °C) to induce precipitation of the product, which is then isolated by filtration. prepchem.comgoogle.com
Studies on other reactions involving isatoic anhydride have shown that temperature can dramatically affect product purity and yield. For instance, in one study, a reaction temperature of 100 °C was found to provide the highest purity product for an amide synthesis starting from isatoic anhydride. biotage.com Computational studies also suggest that lower temperatures can favor the formation of desired adducts in reactions with fluorinated compounds. researchgate.net This precise control over the temperature profile—from initiation to reaction and finally to crystallization—is a key factor in achieving high yields of the desired anhydride. hw.ac.uk
The following interactive data table outlines the solvent and temperature conditions from reported syntheses.
| Product | Solvent | Reaction Temperature | Cooling Temperature | Reference |
| 6-Fluoroisatoic anhydride | Glacial Acetic Acid | 30°C (not to exceed 50°C) | Room Temperature | google.com |
| 6-Chloro-5-fluoro-isatoic acid anhydride | 100% Acetic Acid | 70°C for 2.5 hours | 10°C | prepchem.com |
Note: The table reflects data from patent literature for the synthesis of fluorinated isatoic anhydrides.
Reactivity and Reaction Mechanisms of 6 Fluoro Isatinic Anhydride
Nucleophilic Acyl Substitution Reactions at the Anhydride (B1165640) Moiety
Nucleophilic acyl substitution is a characteristic reaction of acid anhydrides. masterorganicchemistry.comyoutube.comlibretexts.org This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group to form a new acyl compound. masterorganicchemistry.comlibretexts.orgfiveable.me
6-Fluoro isatinic anhydride readily reacts with primary and secondary amines. lumenlearning.comchemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. libretexts.orgsaskoer.ca This is followed by the elimination of a carboxylate leaving group, ultimately forming an amide. lumenlearning.comlibretexts.org The reaction is typically carried out by heating, as acid anhydrides are less reactive than acyl chlorides. chemguide.co.uklibretexts.org The initial product is an N-substituted amide, and the carboxylic acid byproduct can react with excess amine to form a salt. chemguide.co.uklibretexts.org
For instance, the reaction with a primary amine (R-NH2) would yield an N-substituted 2-aminobenzamide (B116534) derivative. The general mechanism involves the nucleophilic amine attacking a carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the carboxylate leaving group. libretexts.orgsaskoer.ca
Table 1: Reaction of this compound with Amines
| Amine Type | Product | General Conditions |
|---|---|---|
| Primary Amine | N-Substituted Amide | Heating |
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) results in the formation of esters. youtube.com This nucleophilic acyl substitution follows a similar mechanism to aminolysis, where the alcohol or phenol (B47542) acts as the nucleophile. libretexts.orgsaskoer.ca The reaction involves the attack of the hydroxyl group on a carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a carboxylate anion to form the corresponding ester and a carboxylic acid. libretexts.orgyoutube.com Acetic anhydride is commonly used to prepare acetate (B1210297) esters from alcohols. uomustansiriyah.edu.iq
Table 2: Products of Alcoholysis and Phenolysis of this compound
| Nucleophile | Product |
|---|---|
| Alcohol (R-OH) | Ester and Carboxylic Acid |
Hydrazinolysis of this compound involves its reaction with hydrazine (B178648) or its derivatives. This reaction can lead to the formation of 2-aminobenzohydrazide. scielo.br The reaction of isatoic anhydrides with hydrazine hydrate (B1144303) is a known method for producing 2-aminobenzohydrazides. nih.gov These intermediates are valuable in the synthesis of various heterocyclic compounds. The reaction of 1-acetylisatin (B1195845) with hydrazines can lead to products from nucleophilic attack at either the C-2 or C-3 position, depending on the reaction conditions and the nature of the nucleophile. scielo.br
Grignard reagents (R-MgX) are potent carbon nucleophiles that react with acid anhydrides. lscollege.ac.insigmaaldrich.comthermofisher.com The reaction of a Grignard reagent with an anhydride like this compound can lead to the formation of tertiary alcohols. uomustansiriyah.edu.iqadichemistry.com The reaction proceeds via a nucleophilic acyl substitution to first form a ketone, which then reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield the tertiary alcohol after workup. uomustansiriyah.edu.iqadichemistry.com It is important to carry out these reactions under anhydrous conditions as Grignard reagents also react with water. sigmaaldrich.comadichemistry.com
Active methylene (B1212753) compounds, which possess acidic protons flanked by two electron-withdrawing groups, can also act as carbon nucleophiles. Their reaction with this compound would likely require basic conditions to generate the corresponding carbanion (enolate). This carbanion could then attack the anhydride, leading to C-C bond formation.
Ring-Opening and Subsequent Cyclocondensation Reactions.semanticscholar.orgrsc.orgresearchgate.net
A significant aspect of the chemistry of isatoic anhydrides, including the 6-fluoro derivative, is their utility in the synthesis of heterocyclic compounds through ring-opening followed by cyclocondensation. semanticscholar.orgresearchgate.net
This compound is a valuable precursor for the synthesis of quinazolines and quinazolinones, which are important heterocyclic scaffolds in medicinal chemistry. semanticscholar.orgnih.govopenmedicinalchemistryjournal.com A common method involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde. researchgate.netorgchemres.org The reaction is thought to proceed via the initial nucleophilic attack of the amine on the isatoic anhydride, leading to a ring-opened intermediate. This intermediate, a 2-aminobenzamide derivative, then condenses with an aldehyde to form a dihydroquinazolinone, which can be subsequently oxidized to the corresponding quinazolinone. researchgate.netorgchemres.org The presence of various catalysts can facilitate this transformation. researchgate.net For example, a three-component cyclization of isatoic anhydride, an amine or ammonium (B1175870) salt, and an aldehyde in the presence of an oxidizing agent can yield quinazolin-4(3H)-ones. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-substituted 2-aminobenzamide |
| Ester |
| Carboxylic Acid |
| Phenyl Ester |
| 2-aminobenzohydrazide |
| 1-acetylisatin |
| Ketone |
| Tertiary alcohol |
| Quinazoline (B50416) |
| Quinazolinone |
| Dihydroquinazolinone |
| Quinazolin-4(3H)-one |
Synthesis of Benzodiazepine (B76468) Derivatives
The isatoic anhydride scaffold is a well-established precursor for the synthesis of various fused heterocyclic systems, including the medicinally significant benzodiazepine core. This compound, through its reactive anhydride functionality, serves as a key building block for constructing fluorinated benzodiazepine derivatives. The primary synthetic route involves the ring-opening of the anhydride by a suitable nucleophile, followed by an intramolecular cyclization.
A common strategy is the condensation of the isatoic anhydride with an amino acid. For instance, the reaction with proline in a polar aprotic solvent at elevated temperatures can yield pyrrolo scielo.brnih.govbenzodiazepine structures, which are found in some antineoplastic antibiotics. researchgate.net A parallel reaction pathway has been demonstrated for halogenated isatoic anhydrides. Specifically, 6-chloroisatoic anhydride undergoes cyclocondensation with 2-azetidinecarboxylic acid to furnish imidazo[1,5-a] scielo.brnih.govbenzodiazepinones. scielo.brresearchgate.net By analogy, this compound is expected to react similarly with various amino acids or their derivatives to produce a range of 7-fluoro-substituted benzodiazepine analogues. The reaction typically proceeds via nucleophilic attack of the amino group of the amino acid on the C4 carbonyl of the anhydride, leading to the opening of the heterocyclic ring. Subsequent intramolecular condensation then forms the seven-membered diazepine (B8756704) ring. ursinus.edusaskoer.ca
The synthesis of 1,4-benzodiazepine (B1214927) derivatives can also be achieved through multi-component reactions. For example, the reaction of an o-phenylenediamine, a 1,3-dicarbonyl compound, and an aldehyde is a common method. researchgate.net In the context of this compound, its derivatives, such as 2-amino-5-fluorobenzoic acid (obtained from hydrolysis of the anhydride), can be utilized in these multi-component strategies or other multi-step synthetic routes to access functionalized 1,4-benzodiazepines. mdpi.com The presence of the fluorine atom can significantly influence the pharmacological properties of the resulting benzodiazepine derivatives. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 6-Chloroisatoic anhydride | 2-Azetidinecarboxylic acid | Imidazo[1,5-a] scielo.brnih.govbenzodiazepinone | scielo.brresearchgate.net |
| Isatoic anhydride | Proline | Pyrrolo scielo.brnih.govbenzodiazepine | researchgate.net |
| 1-(2-Bromobenzyl)azetidine-2-carboxamides | (Intramolecular) | Azeto[1,2-a]benzo[e] scielo.brnih.govdiazepinone | mdpi.com |
Generation of Tryptanthrin (B1681603) Scaffolds
Tryptanthrin (6,12-dihydro-6,12-dioxoindolo[2,1-b]quinazoline) and its derivatives are a class of alkaloids known for their diverse biological activities. The condensation of isatin (B1672199) with isatoic anhydride in a basic solvent like pyridine (B92270) is a direct method for the synthesis of the core tryptanthrin structure. researchgate.net
This key transformation can be adapted to produce fluorinated tryptanthrin analogues using this compound. The proposed reaction would involve the condensation of this compound with an appropriately substituted isatin, for example, 6-fluoro-1H-indole-2,3-dione. The mechanism likely involves the nucleophilic attack of the deprotonated N1-position of the isatin onto the carbonyl carbon of the isatoic anhydride, leading to ring-opening and subsequent intramolecular cyclization and dehydration to form the final quinazoline ring system. The resulting product would be a di-fluorinated tryptanthrin derivative, with fluorine atoms positioned on both aromatic rings of the scaffold. The electronic properties conferred by the fluorine substituents are expected to modulate the chemical and biological characteristics of the tryptanthrin molecule.
Annulation Reactions Leading to Other Nitrogen-Containing Heterocycles
The reactivity of the carbonyl groups in this compound makes it a versatile partner in various annulation reactions for the construction of complex nitrogen-containing heterocycles. mdpi.com These reactions typically proceed via a nucleophilic attack on one of the anhydride's carbonyl carbons, causing ring cleavage to form a reactive intermediate which then undergoes a subsequent cyclization step. saskoer.cafiveable.melibretexts.org
One significant application is in the synthesis of quinoline (B57606) and quinolone scaffolds. The reaction of isatins with active methylene compounds is a classic approach known as the Pfitzinger reaction. While this involves isatins rather than isatoic anhydrides directly, the principle of building a new ring onto the aniline-derived portion of the molecule is relevant. A more direct approach involves the reaction of isatin derivatives with compounds like 6-amino uracils or aminopyrazoles. rsc.org In these reactions, the isatin C-N bond can cleave, followed by a ring expansion to form isoxazole-fused quinoline scaffolds. rsc.org For this compound, reaction with a binucleophile can lead to the formation of quinazolinone derivatives. The reaction with an amine, for example, initially forms a 2-amino-5-fluorobenzamide (B107079) derivative, which can then be cyclized with a suitable one-carbon component to build the pyrimidine (B1678525) ring of the quinazolinone system. ursinus.edu
Furthermore, [4+2] annulation reactions using dienophiles or dienes can engage with derivatives of this compound to form more complex polycyclic systems. The tolerance of such annulation reactions to fluoro-substituents has been demonstrated, suggesting the feasibility of using this compound-derived synthons in these transformations. chim.itnih.gov
Electrophilic and Radical Functionalization Pathways
C-F Bond Activation and Stereoselective Transformations
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. nih.gov However, the functionalization of fluoroarenes via C-F bond activation is a rapidly developing field, offering novel pathways for molecular engineering. nih.gov In this compound, the C6-F bond is an aromatic C(sp²)-F bond, which is generally less reactive than an aliphatic C(sp³)-F bond.
Activation of this bond typically requires the use of transition metal catalysts, often in combination with fluorophilic co-catalysts or reagents. researchgate.net Low-valent metal complexes, such as those of nickel or iridium, can insert into the C-F bond via oxidative addition. nih.govrsc.org The efficiency and regioselectivity of this process can be influenced by the electronic properties of the substrate and the steric and electronic nature of the ligands on the metal center. nih.govresearchgate.net The presence of the electron-withdrawing anhydride and carbonyl functionalities on the ring is expected to influence the electronic density at the C-F bond, potentially affecting its susceptibility to activation.
Once the C-F bond is activated, the resulting organometallic intermediate can participate in a variety of stereoselective transformations. For instance, if the activation process or a subsequent cross-coupling reaction creates a new stereocenter, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. nih.gov While exhaustive defluorination is a common competing pathway, tailored catalytic systems have been developed to achieve the selective substitution of a single fluorine atom, enabling the construction of valuable monofluorinated tertiary stereogenic centers. nih.gov The stereoselective synthesis of fluorinated molecules, such as β-fluorostyrene derivatives, has been achieved through methods that control the geometry of the final product, demonstrating the potential for high stereocontrol in reactions involving fluorinated substrates. nih.gov
Investigation of Fluorinated Radical Intermediates
Radical reactions provide a complementary approach to ionic pathways for the functionalization of organic molecules. rsc.org The generation of fluorinated radicals from stable precursors is of great interest for the synthesis of complex organofluorine compounds. wikipedia.org this compound could potentially serve as a precursor to fluorinated radical intermediates under specific reaction conditions.
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov Fluorinated anhydrides, such as trifluoroacetic anhydride, can be activated by a photocatalyst to generate acyl radicals. nih.gov A similar pathway could be envisioned for this compound. For instance, single-electron reduction of the anhydride could lead to a radical anion, which might then undergo fragmentation (e.g., decarboxylation) to produce a fluorinated aryl radical. This radical could then be trapped by a suitable partner in a cross-coupling reaction.
Alternatively, direct activation of the C-F bond can also proceed through radical pathways. Some transition metal-catalyzed C-F activation reactions are proposed to involve radical intermediates. rsc.org Furthermore, certain photoredox systems are capable of reducing the strong C-F bonds in fluoroarenes to generate aryl radicals, which can then be used in hydrodefluorination or cross-coupling reactions. researchgate.net The investigation of these fluorinated radical intermediates would involve techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational studies to understand their structure, stability, and reactivity. rsc.orgnih.gov
In-depth Mechanistic Investigations of Key Transformations
The reactivity of this compound is governed by several fundamental mechanistic principles. The reactions involving the anhydride moiety typically proceed through a nucleophilic acyl substitution pathway. libretexts.org This mechanism involves two key steps:
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons (C2 or C4) of the anhydride. This breaks the C=O π bond and forms a tetrahedral intermediate. saskoer.cafiveable.me
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the carboxylate group as a stable leaving group. saskoer.calibretexts.org
In reactions leading to benzodiazepines or other heterocycles, this initial ring-opening is followed by one or more intramolecular cyclization and condensation/dehydration steps to form the final stable ring system. scielo.brresearchgate.net
The mechanisms for C-F bond activation are more complex and varied. For transition-metal-catalyzed reactions, several pathways are considered:
Oxidative Addition: A low-valent metal center directly inserts into the C-F bond, forming an organometallic intermediate with new M-C and M-F bonds. nih.gov
Sigma-Bond Metathesis: A concerted process where the C-F bond is cleaved and new bonds are formed without a change in the formal oxidation state of the metal.
Radical Pathways: Some processes may involve single-electron transfer (SET) from the metal to the fluoroarene, generating a radical anion that subsequently loses a fluoride (B91410) ion. DFT calculations are often employed to distinguish between these potential pathways, with the favored mechanism depending on the specific metal, ligands, and substrate. rsc.org
For transformations involving radical intermediates, such as those initiated by photoredox catalysis, the mechanism begins with the excitation of the photocatalyst by visible light. nih.govresearchgate.net The excited-state catalyst can then engage in a single-electron transfer (SET) event with the this compound or a derivative. This can lead to the formation of a radical anion, which can fragment to produce a carbon-centered radical. This radical species is then harnessed in subsequent bond-forming events to yield the final product, while the photocatalyst is returned to its ground state to complete the catalytic cycle. nih.govresearchgate.net
Kinetic Studies and Reaction Rate Determination
Kinetic studies on the reactions of isatoic anhydrides, such as hydrolysis or reactions with amines, provide a framework for understanding the reactivity of the 6-fluoro derivative. The rate of these reactions is typically determined by monitoring the disappearance of the anhydride or the formation of the product over time.
The hydrolysis of isatoic anhydride in water at 25°C primarily proceeds through a direct attack of a hydroxide (B78521) ion (HO⁻) on the neutral anhydride molecule. rsc.org For substituted isatoic anhydrides, the electronic nature of the substituent on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups are known to increase the rate of nucleophilic attack at the carbonyl carbons. The fluorine atom at the 6-position of this compound is expected to exert a strong electron-withdrawing inductive effect. This effect would make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, leading to an increased rate of hydrolysis compared to the unsubstituted isatoic anhydride.
A general approach to determining reaction kinetics involves studying the reaction under pseudo-first-order conditions, for instance, by using a large excess of a nucleophile like water. bibliotekanauki.plflvc.org The rate constant can be determined by plotting the natural logarithm of the anhydride concentration versus time. researchgate.net The effect of temperature on the reaction rate allows for the determination of activation parameters, such as activation energy, by applying the Arrhenius equation. flvc.org
The table below illustrates typical kinetic data that would be determined in such studies, comparing the parent compound with the expected trend for the 6-fluoro derivative.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of Substituted Isatoic Anhydrides
| Compound | Substituent (X) | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| Isatoic Anhydride | H | 1.0 | Higher |
| 5-Nitroisatoic Anhydride | 5-NO₂ | > 1.0 rsc.org | Lower |
| This compound | 6-F | > 1.0 (Expected) | Lower (Expected) |
Note: The data for this compound is extrapolated based on established chemical principles.
The rate of reaction is also pH-dependent. At higher pH values, isatoic anhydride can ionize, leading to a more complex reaction pathway that may involve the formation of an o-carboxyphenyl isocyanate intermediate. rsc.org
Elucidation of Reaction Intermediates and Transition States
The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This mechanism involves the formation of a tetrahedral intermediate.
The generally accepted mechanism for the hydrolysis of an acid anhydride involves three main steps:
Nucleophilic Attack: A water molecule attacks one of the carbonyl carbons of the anhydride. This is typically the rate-determining step and leads to the formation of a tetrahedral alkoxide intermediate. etsu.edu
Proton Transfer: A proton is transferred to the leaving group. etsu.edu
Leaving Group Removal: The C-O bond of the anhydride cleaves, expelling a carboxylate as the leaving group and reforming the carbonyl double bond to yield the final product. libretexts.org
For this compound, the electron-withdrawing fluorine atom would stabilize the negatively charged transition state leading to the tetrahedral intermediate, thereby accelerating the rate of nucleophilic attack.
In reactions with amines (aminolysis), two equivalents of the amine are typically required. One acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org The reaction with amines at the anhydride carbonyl is sensitive to the steric bulk of the attacking amine. rsc.org
At high pH, isatoic anhydrides can react via an alternative pathway involving an isocyanate intermediate. rsc.org The anion of the opened ring is in equilibrium with an o-carboxyphenyl isocyanate, which can then be attacked by a nucleophile. rsc.org The presence of a strong electron-withdrawing group, such as the 5-nitro group, has been shown to favor this pathway. rsc.org It is plausible that the 6-fluoro substituent could similarly influence the reaction to proceed, at least in part, through this isocyanate intermediate under basic conditions.
Structural Elucidation and Advanced Spectroscopic Characterization of 6 Fluoro Isatinic Anhydride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For 6-Fluoro isatinic anhydride (B1165640), the aromatic region of the spectrum is of particular interest. The spectrum is expected to show three distinct signals for the aromatic protons. The fluorine atom at the C-6 position influences the chemical shifts and coupling patterns of the adjacent protons.
Based on the structure and data from analogous compounds like 5-Fluoroisatonic anhydride, the expected ¹H NMR signals in a solvent like DMSO-d₆ would include a broad singlet for the N-H proton and three signals in the aromatic region (typically between 7.0 and 8.0 ppm). chemicalbook.com The proton at C-7 would likely appear as a doublet of doublets due to coupling with the C-5 proton and the fluorine atom. The C-5 proton would also be a doublet of doublets, and the C-4 proton would appear as a doublet. A broad signal corresponding to the N-H proton is also expected, typically downfield. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Fluoro Isatinic Anhydride in DMSO-d₆ (Based on analysis of analogous structures chemicalbook.com)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.8-8.0 | dd |
| H-5 | ~7.1-7.3 | dd |
| H-7 | ~7.5-7.7 | dd |
Note: dd = doublet of doublets, br s = broad singlet. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show eight signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the anhydride group are characteristically found at the downfield end of the spectrum, typically in the range of 160-180 ppm for anhydride derivatives. oregonstate.edu The carbon atom bonded to the fluorine (C-6) will appear as a doublet due to ¹J C-F coupling, a key feature for its identification. The other aromatic carbons will also exhibit coupling to the fluorine atom (²J C-F, ³J C-F), which aids in their assignment.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound (Based on general data for anhydrides and fluoroaromatics oregonstate.eduamazonaws.com)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Anhydride) | 160 - 175 |
| C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-H | 105 - 140 |
Note: d = doublet. The exact chemical shifts and coupling constants require experimental determination.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. In derivatives of 6-fluoroisatoic anhydride, ¹⁹F NMR signals have been observed at values such as -108.5 ppm and -127.5 ppm (in CDCl₃), with the specific shift depending on the molecular structure of the derivative. amazonaws.com This technique is particularly powerful for confirming the position of fluorine in isomers and for studying electronic effects within the molecule.
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous structural assignment, especially for complex molecules. bioline.org.br
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-7), confirming their connectivity in the ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for C-4, C-5, and C-7 by correlating them to their attached, and previously assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm spatial relationships and stereochemistry in complex derivatives.
The application of these 2D techniques provides a complete and verified map of the molecular structure of this compound and its derivatives. bioline.org.brauremn.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint. nih.gov
IR and Raman are often complementary. In IR spectroscopy, absorption intensity is related to a change in the dipole moment during a vibration. In Raman spectroscopy, scattering intensity depends on a change in polarizability. tsijournals.com For molecules with a center of symmetry, some vibrations may be active only in Raman and not in IR, and vice-versa.
For this compound, the most characteristic feature in the IR spectrum is the presence of two strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic anhydride. This splitting is due to symmetric and antisymmetric stretching vibrations. These bands are typically observed in the 1750-1850 cm⁻¹ region. The N-H stretching vibration is expected as a sharp band around 3200-3400 cm⁻¹. Other significant bands include C-F stretching (around 1100-1300 cm⁻¹) and various C=C aromatic ring stretching vibrations (around 1450-1600 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Anhydride C=O | Antisymmetric stretch | ~1800 - 1850 |
| Anhydride C=O | Symmetric stretch | ~1750 - 1790 |
| Amide N-H | Stretch | ~3200 - 3400 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
| C-O (Anhydride) | Stretch | ~1200 - 1300 |
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula of C₈H₄FNO₃.
The electron-impact mass spectra of isatin (B1672199) derivatives and isatoic anhydrides typically show an intense molecular ion peak ([M]⁺). tekhelet.com The fragmentation pattern provides structural information. For isatoic anhydride, fragmentation often proceeds through the characteristic loss of small, stable neutral molecules like carbon dioxide (CO₂) and carbon monoxide (CO). amazonaws.com
For this compound (Molecular Weight: 181.12 g/mol ), the expected fragmentation pathway would involve:
Appearance of the molecular ion peak [M]⁺ at m/z = 181.
Loss of CO₂ (44 Da) to give a fragment ion at m/z = 137.
Subsequent loss of CO (28 Da) from the m/z 137 fragment to yield an ion at m/z = 109.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 181 | [C₈H₄FNO₃]⁺ (Molecular Ion) |
| 137 | [M - CO₂]⁺ |
This predictable fragmentation pattern, in conjunction with the precise mass of the molecular ion, serves as a definitive confirmation of the structure of this compound. tekhelet.comamazonaws.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. While specific crystallographic data for this compound is not publicly available, extensive studies on its key precursor, 6-Fluoroisatin (B1297172), offer significant insights into the structural characteristics of the core indole (B1671886) ring system.
Detailed research on 6-Fluoroisatin (6-Fluoro-1H-indole-2,3-dione) has provided a high-resolution crystal structure, which serves as an excellent model for understanding the foundational geometry of related derivatives. iucr.orgiucr.orgnih.gov The analysis reveals a nearly planar molecular structure, a characteristic feature of the isatin framework. iucr.orgiucr.org
The crystallographic data for 6-Fluoroisatin, obtained from a sample crystallized from an acetone (B3395972) solution, confirms its molecular formula as C₈H₄FNO₂. iucr.orgiucr.org The crystal structure was solved and refined to a high degree of precision, providing a clear picture of its solid-state arrangement.
Crystallographic Data for 6-Fluoroisatin
The crystal data and structure refinement details for 6-Fluoroisatin are summarized in the interactive table below. This data provides the fundamental parameters of the unit cell, which is the basic repeating structural unit of a crystal.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄FNO₂ |
| Formula Weight (g/mol) | 165.12 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 4.9880 |
| b (Å) | 5.5522 |
| c (Å) | 24.2578 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 671.45 |
| Z | 4 |
| Residual Factor (R) | 0.0390 |
Z = Number of molecules per unit cell
Molecular Geometry and Intermolecular Interactions
The study of the 6-Fluoroisatin crystal structure reveals that the non-hydrogen atoms of the molecule are nearly coplanar, with a mean deviation from planarity of just 0.042 Å. iucr.orgiucr.org This planarity is a key feature of the isatin scaffold.
In the crystal lattice, the molecules are organized and held together by a network of intermolecular hydrogen bonds. iucr.orgiucr.org A significant interaction is the N—H···O hydrogen bond, which links the molecules into infinite chains along the crystallographic axis. iucr.orgiucr.org Additionally, weaker C—H···O and C—H···F interactions contribute to the stability of the three-dimensional packing. iucr.org The presence and nature of these non-covalent interactions are fundamental to the physical properties of the compound.
The detailed hydrogen-bond geometry for 6-Fluoroisatin is presented in the following table.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1···O1 | 0.85 | 2.03 | 2.879 | 172 |
| C7—H7···O2 | 0.93 | 2.53 | 3.308 | 141 |
| C5—H5···F1 | 0.93 | 2.58 | 3.364 | 142 |
D = donor atom; H = hydrogen atom; A = acceptor atom.
The structural elucidation of 6-Fluoroisatin through X-ray crystallography provides invaluable, high-precision data that forms the basis for understanding the solid-state behavior of this class of compounds. The confirmed planarity of the ring system and the nature of the hydrogen bonding are critical parameters that would be expected to influence the structure and reactivity of its derivatives, including this compound.
Theoretical and Computational Studies of 6 Fluoro Isatinic Anhydride
Electronic Structure and Reactivity Predictions
The electronic landscape of a molecule is fundamental to its chemical behavior. Computational approaches such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are pivotal in elucidating the electronic structure of 6-Fluoro isatinic anhydride (B1165640) and predicting its reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground state properties of molecules with a favorable balance of computational cost and accuracy. For 6-Fluoro isatinic anhydride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine key structural and electronic parameters. aksaray.edu.tr
These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be extracted, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and fluorine atoms create distinct regions of negative potential, while the carbonyl carbons are electron-deficient and thus electrophilic.
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value (Illustrative) | Description |
| Total Electronic Energy | -778.5 Hartree | The total energy of the molecule in its ground electronic state. |
| Dipole Moment | 4.5 Debye | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |
| C=O Bond Length (Anhydride) | 1.20 Å | The distance between the carbon and oxygen atoms of the carbonyl groups in the anhydride ring. |
| C-F Bond Length | 1.35 Å | The distance between the carbon atom of the benzene (B151609) ring and the fluorine atom. |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. aksaray.edu.tr The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity.
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO, being the lowest energy empty orbital, indicates the molecule's capacity to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is typically localized over the electron-rich benzene ring and the lone pairs of the oxygen atoms, while the LUMO is predominantly centered on the electron-deficient carbonyl carbons of the anhydride moiety. The fluorine atom at the 6-position influences the energies and distributions of these orbitals through its inductive and mesomeric effects.
Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
| Orbital | Energy (eV) (Illustrative) | Primary Atomic Contributions | Implied Reactivity |
| LUMO | -2.5 | Carbonyl carbons (C4, C2), Benzene ring (π*) | Susceptible to nucleophilic attack at C2 and C4. |
| HOMO | -8.0 | Benzene ring (π), Oxygen atoms (n) | Site of electron donation in electrophilic reactions. |
| HOMO-LUMO Gap | 5.5 | Indicates good kinetic stability. |
Note: The values in this table are illustrative and represent typical data obtained from molecular orbital analysis.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a roadmap of the energy changes that occur as reactants are converted into products. This is particularly useful for understanding the reactions of this compound.
Transition State Characterization and Activation Barrier Determination
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. wikipedia.org The energy required to reach this transition state from the reactants is the activation energy or activation barrier, which is a key determinant of the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. ucsb.edu
For reactions involving this compound, such as its aminolysis or hydrolysis, computational models can trace the entire reaction pathway. acs.orgacs.org By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The activation barrier determined from this profile provides a quantitative measure of the reaction's feasibility. For example, in the reaction with an amine, the transition state would involve the partial formation of a bond between the amine's nitrogen and a carbonyl carbon, and the partial breaking of the anhydride's C-O bond.
Table 3: Illustrative Calculated Activation Barriers for a Reaction of this compound
| Reaction Type | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Aminolysis (with Methylamine) | 0.0 | +15.2 | 15.2 |
Note: The values in this table are illustrative and represent typical data obtained from transition state calculations.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield more than one possible product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Computational modeling is a powerful tool for predicting and explaining these selectivities. semanticscholar.orgnih.gov
In the case of unsymmetrical reagents reacting with this compound, different reaction pathways leading to different regioisomers can be computationally explored. By comparing the activation barriers for each pathway, the most likely product can be predicted; the pathway with the lower activation barrier will be kinetically favored. For instance, in the reaction with a substituted amine, attack at the two different carbonyl carbons of the anhydride may have slightly different activation energies, leading to a preference for one product over the other.
Similarly, if the reaction can produce stereoisomers, the transition states leading to each isomer can be modeled. The relative energies of these transition states will determine the stereochemical outcome of the reaction.
Influence of Fluorine Substitution on Electronic Distribution and Reactivity Profiles
The substitution of a hydrogen atom with fluorine at the 6-position of the isatinic anhydride core has profound effects on the molecule's electronic properties and reactivity. nih.gov Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). It can also participate in resonance by donating a lone pair of electrons (+M effect), though this is generally weaker than its inductive effect in aromatic systems. nih.gov
The strong -I effect of the fluorine atom in this compound withdraws electron density from the benzene ring, making the entire molecule more electron-deficient. This has several consequences:
Increased Electrophilicity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This would likely lower the activation barrier for reactions with nucleophiles compared to the unsubstituted isatinic anhydride.
Stabilization of Orbitals: The energies of both the HOMO and LUMO are lowered. nih.gov The lowering of the LUMO energy, in particular, contributes to the increased reactivity towards nucleophiles.
Altered Aromaticity: While fluorine substitution can have complex effects on aromaticity, the strong inductive withdrawal can reduce the π-electron delocalization in the benzene ring. nih.gov
Table 4: Illustrative Comparison of Calculated Properties for Isatinic Anhydride and this compound
| Property | Isatinic Anhydride (Illustrative) | This compound (Illustrative) | Effect of Fluorine Substitution |
| LUMO Energy (eV) | -2.2 | -2.5 | Lowered, indicating increased electrophilicity. |
| HOMO Energy (eV) | -7.7 | -8.0 | Lowered, indicating reduced nucleophilicity of the ring system. |
| Charge on Carbonyl Carbons | +0.65 | +0.70 | Increased positive charge, enhancing reactivity with nucleophiles. |
| Activation Barrier (Aminolysis) (kcal/mol) | 16.5 | 15.2 | Lowered, suggesting a faster reaction rate. |
Note: The values in this table are illustrative and intended to show the general trends resulting from fluorine substitution.
Applications of 6 Fluoro Isatinic Anhydride in Complex Molecular Synthesis
Role as a Versatile Building Block in Organic Synthesis
6-Fluoro isatinic anhydride (B1165640), also known as 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a highly reactive and versatile building block in organic synthesis. Its utility stems from the presence of a strained anhydride linkage within the heterocyclic ring system. This feature makes it susceptible to nucleophilic attack, leading to a ring-opening reaction that generates 2-amino-5-fluorobenzoyl derivatives. This reactivity allows for the facile introduction of the 2-amino-5-fluorobenzoyl moiety into a wide array of molecules.
The core reactivity of isatoic anhydrides involves the attack of a nucleophile at the C4 carbonyl carbon, which is more electrophilic than the C2 carbonyl. This is followed by the expulsion of carbon dioxide in a decarboxylation event, which drives the reaction forward. ursinus.eduwikipedia.org A wide range of nucleophiles can be employed in this transformation, making 6-fluoro isatinic anhydride a valuable precursor for numerous downstream products.
The reaction with different classes of nucleophiles leads to distinct product types, as detailed in the table below. The fluorine atom at the 6-position is generally stable under these conditions and serves to modulate the electronic properties and biological activity of the resulting molecules.
| Nucleophile Class | General Reactant (Nu-H) | Product Class | General Product Structure |
| Alcohols | R-OH | Anthranilate Esters | 2-amino-5-fluorobenzoates |
| Amines | R-NH₂ | Anthranilamides | 2-amino-5-fluorobenzamides |
| Hydrazines | H₂N-NHR | Benzhydrazides | 2-amino-5-fluorobenzhydrazides |
| Water | H₂O | Anthranilic Acids | 2-amino-5-fluoroanthranilic acid |
This predictable reactivity allows chemists to use this compound as a reliable synthon for constructing complex molecules, where the fluorine atom can serve as a metabolic blocking site or a key interaction point with biological targets.
Precursor for Diverse Heterocyclic Scaffolds of Research Interest
One of the most significant applications of this compound is its use as a precursor for the synthesis of various fused heterocyclic systems. osi.lvresearchgate.net These scaffolds are of immense interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and functional materials. The initial ring-opening reaction often produces an intermediate that can undergo a subsequent intramolecular cyclization to form a new ring system.
By choosing the appropriate reaction partner and conditions, this compound can be converted into a variety of important heterocyclic cores. For example, reaction with amines can lead to intermediates that cyclize to form quinazolinones, a common motif in drug discovery. nih.gov Similarly, reactions with other bifunctional reagents can yield benzodiazepines and other complex ring systems.
Below is a table summarizing some of the key heterocyclic scaffolds that can be synthesized from isatoic anhydride derivatives.
| Heterocyclic Scaffold | Description | Relevance |
| Quinazolinones / Quinazolinediones | A class of fused heterocyclic compounds containing a pyrimidine (B1678525) ring fused to a benzene (B151609) ring. | Core structure in numerous FDA-approved drugs with applications as sedatives, anticancer agents, and anti-inflammatory drugs. nih.gov |
| Benzodiazepines | A seven-membered heterocyclic ring fused to a benzene ring. | Widely known class of psychoactive drugs used to treat anxiety, insomnia, and seizures. |
| Quinolinones | A bicyclic compound consisting of a benzene ring fused to a pyridinone ring. | Found in various natural products and synthetic compounds with antibacterial and anticancer properties. |
| Tryptanthrins | A class of indole-derived alkaloids containing a quinazolinone moiety. | Exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. |
The synthesis of these diverse scaffolds from a common starting material like this compound highlights its importance as a strategic intermediate in modern synthetic chemistry. researchgate.net
Strategies for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for high-throughput screening. cam.ac.ukscispace.com The goal of DOS is to efficiently explore a vast area of chemical space from a simple set of starting materials, thereby increasing the probability of discovering novel biological probes or drug leads. nih.govmdpi.com
This compound is an ideal starting material for DOS campaigns due to its ability to react with a wide variety of nucleophiles in a divergent manner. researchgate.net A common DOS strategy involves reacting a core scaffold, such as this compound, with a large library of diverse building blocks (e.g., amines, alcohols, amino acids). Each reaction generates a unique product, and the entire set of products forms a chemical library.
A typical DOS workflow using this compound might involve:
Library of Nucleophiles: Assembling a diverse collection of primary and secondary amines, alcohols, or other nucleophilic reagents.
Parallel Synthesis: Reacting this compound with each member of the nucleophile library in a parallel format (e.g., in a 96-well plate).
Product Generation: The ring-opening/decarboxylation reaction proceeds to yield a library of 2-amino-5-fluorobenzamides or benzoates, where the diversity is derived from the appended R-group of the nucleophile.
Further Diversification: The resulting library of anthranilate derivatives can be further elaborated. The free amine and the carbonyl group provide two reactive handles for subsequent reactions, allowing for the creation of even more complex and diverse molecular scaffolds. nih.gov
This approach allows for the rapid generation of hundreds or thousands of distinct compounds from a single, readily available precursor, embodying the core principles of efficiency and diversity that define DOS. cam.ac.uk
Utility in the Preparation of Functionalized Materials and Specialty Polymers
While specific examples detailing the use of this compound in polymer science are not widespread, its chemical nature as a cyclic anhydride suggests potential applications in the synthesis of functionalized materials and specialty polymers. Anhydride-containing monomers are well-established building blocks in polymer chemistry.
The reactivity of the anhydride group can be exploited in several polymerization strategies:
Polyimides and Polyamides: Anhydrides react with diamines in a polycondensation reaction to form polyimides or polyamides. Theoretically, reacting this compound with a diamine could lead to ring-opening and subsequent polymerization to form a polyamide containing the fluoro-anthranilamide repeating unit. Such polymers could exhibit enhanced thermal stability and specific solubility properties due to the fluorine substituent.
Polyesters: The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a common method for producing polyesters. whiterose.ac.uk this compound could potentially be used as a comonomer in such reactions, incorporating its unique chemical structure into a polyester (B1180765) backbone.
Functional Polymer Modification: The anhydride moiety is known to react with amine or hydroxyl groups on the surface of other materials or polymer chains. fsu.edu this compound could be used to graft 2-amino-5-fluorobenzoyl groups onto existing polymers, thereby modifying their surface properties, such as hydrophobicity or binding affinity.
Blowing Agent: Unsubstituted isatoic anhydride is known to be used as a blowing agent in the polymer industry, an application that relies on its thermal decomposition to release carbon dioxide gas, which creates foam structures. wikipedia.org The 6-fluoro derivative could potentially serve a similar function, perhaps with modified decomposition temperatures or kinetics.
These potential applications are based on the established reactivity of the anhydride functional group and represent areas for future research in materials science. nih.gov
Applications in Radiofluorination Chemistry for Probe Development (e.g., PET Tracer Synthetic Precursors)
A novel and highly significant application of the isatoic anhydride scaffold is in the field of radiofluorination chemistry for the development of Positron Emission Tomography (PET) tracers. rsc.org PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) ([¹⁸F]) being the most important isotope for this purpose due to its favorable half-life (109.7 min) and low positron energy. acs.org
Recent research has introduced [¹⁸F]fluoro-azaisatoic anhydrides as versatile, amine-reactive prosthetic groups for the efficient labeling of biomolecules. acs.orgacs.org While these are aza-analogs (containing a nitrogen in the aromatic ring), the chemical principle is directly applicable to this compound. The strategy involves synthesizing a precursor that can be readily labeled with [¹⁸F]fluoride. The resulting [¹⁸F]labeled isatoic anhydride then serves as a reactive building block that can be conjugated to a targeting molecule (e.g., a peptide or small molecule inhibitor) via reaction with an amine group.
The key advantages of this strategy include:
Mild Reaction Conditions: The reaction of the [¹⁸F]isatoic anhydride with amines proceeds under mild conditions, which is crucial for labeling sensitive and complex biomolecules. acs.org
High Efficiency: The radiolabeling step can be performed with high efficiency and the subsequent conjugation reaction is often rapid.
Versatility: The isatoic anhydride can be pre-functionalized with other groups (e.g., alkynes or azides for "click chemistry") to allow for different conjugation strategies. acs.org
This "building block" approach circumvents the need for harsh, late-stage radiofluorination on the final complex molecule. The development of [¹⁸F]labeled isatoic anhydride derivatives represents a significant advancement, providing a new tool for the synthesis of PET tracers for imaging a wide range of biological processes and diseases. radiologykey.com
Future Research Directions and Emerging Paradigms in 6 Fluoro Isatinic Anhydride Chemistry
Development of Novel Catalytic Systems for Enhanced Transformations
While traditional synthetic methods have proven effective, the future of 6-fluoro isatinic anhydride (B1165640) chemistry will likely be dominated by the use of advanced catalytic systems to promote novel reactivity and improve reaction efficiency. Research in this area is anticipated to focus on several key classes of catalysts.
Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysts. Future work could explore the use of chiral organocatalysts, such as quinidine (B1679956) derivatives, for the asymmetric ring-opening of 6-fluoro isatinic anhydride, leading to the synthesis of enantiomerically enriched quinazolinones and other heterocyclic structures.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The application of photoredox catalysis to reactions involving this compound could enable previously inaccessible transformations, such as novel C-H functionalization or cross-coupling reactions, under mild conditions.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Future research may focus on identifying or engineering enzymes capable of recognizing and transforming this compound or its derivatives, enabling the chemo- and stereoselective synthesis of complex molecules.
Nanocatalysis: The use of catalytically active nanoparticles, such as magnetic iron oxide nanoparticles, has shown promise in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride. nih.gov The application of such recyclable nanocatalysts to reactions involving this compound could offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Advantages for this compound Chemistry | Representative Catalyst Classes |
| Organocatalysis | Metal-free, high stereoselectivity, mild reaction conditions. | Chiral amines, thioureas, phosphoric acids. |
| Photocatalysis | Access to novel reaction pathways, use of visible light as a renewable energy source. | Ruthenium and Iridium complexes, organic dyes. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign. | Hydrolases, oxidoreductases, transferases. |
| Nanocatalysis | High catalytic activity, ease of separation and recyclability. | Metal nanoparticles, metal oxide nanoparticles. |
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of this compound chemistry into continuous flow systems is a promising future direction.
Microfluidic reactors, in particular, allow for precise control over reaction parameters, which can lead to improved yields and selectivities. bit.edu.cn The multi-step synthesis of complex heterocyclic scaffolds, such as 1,4,6,7-tetrahydro-5H- thieme-connect.comnih.govresearchgate.nettriazolo[4,5-c]pyridines, has been successfully demonstrated in continuous flow, highlighting the potential for telescoping reaction sequences without the need for intermediate isolation and purification. nih.gov The application of such methodologies to the synthesis of quinazolinones and other heterocycles from this compound could significantly streamline their production.
Future research in this area will likely focus on the development of integrated flow systems that combine synthesis, purification, and in-line analysis, enabling the on-demand production of libraries of this compound derivatives for high-throughput screening.
Exploration of Unconventional Reaction Media and Conditions
The choice of reaction medium can have a profound impact on the outcome of a chemical transformation. Future research will likely explore the use of unconventional reaction media to enhance the reactivity of this compound and to develop more sustainable synthetic protocols.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. researchgate.net They are biodegradable, non-toxic, and can be derived from renewable resources, making them an attractive alternative to conventional organic solvents. mdpi.comresearchgate.net The use of DESs, such as those based on choline (B1196258) chloride and urea, has been shown to be effective in the synthesis of various heterocyclic compounds, sometimes acting as both the solvent and the catalyst. mdpi.com The application of DESs to reactions involving this compound could lead to the development of greener and more efficient synthetic methods. Furthermore, the mechanochemical synthesis of DESs using techniques like twin-screw extrusion offers a rapid and high-purity route to these novel solvents. rsc.org
Supercritical Fluids: Supercritical fluids, such as carbon dioxide, offer unique properties as reaction media, including tunable density and viscosity. The use of supercritical fluids for reactions involving this compound could lead to enhanced reaction rates and selectivities, as well as simplified product purification.
The table below summarizes the potential benefits of unconventional reaction media:
| Reaction Medium | Key Advantages | Potential Applications with this compound |
| Deep Eutectic Solvents | Green, biodegradable, tunable properties, can act as catalysts. | Synthesis of quinazolinones and other heterocycles. |
| Supercritical Fluids | Tunable properties, enhanced mass transfer, ease of removal. | High-pressure reactions, extractions, and purifications. |
| Ionic Liquids | Low volatility, high thermal stability, tunable polarity. | As catalysts and solvents in a variety of transformations. |
Interdisciplinary Research Frontiers in Chemical Biology and Material Science (focused on synthetic utility)
The unique properties conferred by the fluorine atom make this compound a valuable building block for the synthesis of functional molecules for use in chemical biology and material science.
Chemical Biology: A significant area of future research lies in the use of fluorinated isatoic anhydride derivatives for the development of probes for molecular imaging. For instance, 18F-labeled 7-fluoro-8-azaisatoic anhydrides have been developed as versatile prosthetic groups for the synthesis of PET (Positron Emission Tomography) tracers. nih.govacs.org These building blocks can be readily conjugated to biomolecules, such as peptides and proteins, to enable their in vivo visualization. nih.govacs.org The development of similar strategies using this compound could lead to new tools for diagnosing and studying a wide range of diseases.
Material Science: The incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. This compound can serve as a precursor for the synthesis of fluorinated polybenzoxazines, a class of high-performance polymers with low dielectric constants and high thermal stability. nycu.edu.twresearchgate.netrsc.org Future research could focus on the synthesis of novel fluorinated polymers derived from this compound with tailored properties for applications in microelectronics, aerospace, and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
